molecular formula C8H11ClN2S B12953696 5-Butyl-6-chloropyrimidine-2(1H)-thione

5-Butyl-6-chloropyrimidine-2(1H)-thione

Cat. No.: B12953696
M. Wt: 202.71 g/mol
InChI Key: YOIHWXIPFNSQMA-UHFFFAOYSA-N
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Description

5-Butyl-6-chloropyrimidine-2(1H)-thione: is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential structural motifs in various natural products and pharmaceuticals. This compound is characterized by the presence of a butyl group at the 5th position, a chlorine atom at the 6th position, and a thione group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-chloropyrimidine-2(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-butyl-2-thiouracil and chlorinating agents.

    Chlorination: The chlorination of 5-butyl-2-thiouracil is carried out using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-chloropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thione group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

    Substitution: Formation of 5-butyl-6-substituted pyrimidine-2(1H)-thione derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

5-Butyl-6-chloropyrimidine-2(1H)-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-6-chloropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-6-ethyl-1H-pyrimidine-2,4-dione
  • 5-Butyl-6-propyl-1H-pyrimidine-2,4-dione

Uniqueness

5-Butyl-6-chloropyrimidine-2(1H)-thione is unique due to the presence of the chlorine atom and thione group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

5-butyl-6-chloro-1H-pyrimidine-2-thione

InChI

InChI=1S/C8H11ClN2S/c1-2-3-4-6-5-10-8(12)11-7(6)9/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

YOIHWXIPFNSQMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=S)N=C1)Cl

Origin of Product

United States

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